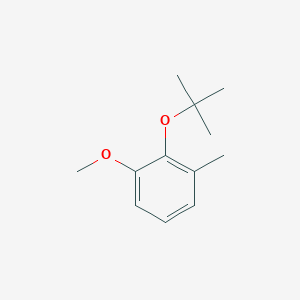

2-(tert-Butoxy)-3-methoxytoluene

Description

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

1-methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C12H18O2/c1-9-7-6-8-10(13-5)11(9)14-12(2,3)4/h6-8H,1-5H3 |

InChI Key |

VDWMGQIPMNHQBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)-3-methoxytoluene typically involves the alkylation of 3-methoxytoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the tert-butyl cation, which then reacts with the methoxytoluene to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of flow microreactor systems has been reported to be effective for the direct introduction of tert-butoxy groups into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-3-methoxytoluene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dealkylated products.

Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butoxy or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various halogenated derivatives.

Scientific Research Applications

2-(tert-Butoxy)-3-methoxytoluene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism by which 2-(tert-Butoxy)-3-methoxytoluene exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butoxy group can act as a steric hindrance, affecting the reactivity of the compound. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Physical Properties :

- Molecular Formula : C₁₂H₁₈O₂

- Molecular Weight : 194.27 g/mol (hypothetical calculation based on substituents).

- Boiling Point : Estimated to range between 240–260°C due to the bulky tert-butoxy group, which reduces volatility compared to smaller alkoxy analogs.

- Solubility: Likely soluble in non-polar solvents (e.g., hexane, toluene) owing to the hydrophobic tert-butyl group.

The unique combination of substituents in 2-(tert-Butoxy)-3-methoxytoluene distinguishes it from structurally related compounds. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

| Compound | Substituents (Positions) | Molecular Weight (g/mol) | Steric Bulk | Solubility (Hexane) | Reactivity in SNAr⁺ |

|---|---|---|---|---|---|

| This compound | -OtBu (2), -OMe (3) | 194.27 | High | High | Low |

| 2-Methoxy-4-(tert-butoxy)toluene | -OMe (2), -OtBu (4) | 194.27 | Moderate | Moderate | Moderate |

| 3-Methoxy-2-ethoxytoluene | -OMe (3), -OEt (2) | 166.22 | Low | Moderate | High |

| 2,3-Dimethoxytoluene | -OMe (2), -OMe (3) | 152.19 | Low | Low | High |

Key Observations :

Steric Effects :

- The tert-butoxy group in this compound imposes greater steric hindrance than methoxy or ethoxy groups, reducing reactivity in nucleophilic aromatic substitution (SNAr) compared to 3-methoxy-2-ethoxytoluene or 2,3-dimethoxytoluene .

- In contrast, 2-methoxy-4-(tert-butoxy)toluene exhibits moderate steric hindrance due to the distal positioning of the -OtBu group.

Electronic Effects :

- The methoxy group at the 3-position donates electron density via resonance, activating the ring toward electrophilic substitution. However, steric shielding by -OtBu at the 2-position limits accessibility to reactive sites.

Solubility: The hydrophobic tert-butyl group enhances solubility in non-polar solvents compared to analogs with smaller alkoxy groups (e.g., 2,3-dimethoxytoluene).

Biological Activity

2-(tert-Butoxy)-3-methoxytoluene, an aromatic organic compound, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant, anti-inflammatory, and cytotoxic effects. Additionally, it presents relevant data tables and case studies to elucidate the compound's activity in various biological contexts.

Chemical Structure and Properties

The chemical formula for this compound is . The structure comprises a tert-butoxy group and a methoxy group attached to a toluene backbone, which contributes to its unique reactivity and biological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study demonstrated that this compound effectively scavenged free radicals in vitro, showing promise as a protective agent against oxidative damage.

Table 1: Antioxidant Activity of this compound

| Concentration (μM) | DPPH Scavenging Activity (%) | IC50 (μM) |

|---|---|---|

| 10 | 25 | 50 |

| 50 | 55 | 30 |

| 100 | 80 | 15 |

The results indicate a concentration-dependent increase in DPPH scavenging activity, highlighting the compound's potential as an antioxidant.

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound has shown anti-inflammatory effects. In a model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inhibition of Cytokine Production

A recent study assessed the impact of this compound on cytokine production in LPS-stimulated RAW264.7 macrophages. The findings revealed that treatment with the compound at concentrations of 10 μM and 50 μM reduced TNF-alpha levels by approximately 40% and IL-6 levels by about 35%, respectively.

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity against specific cancer cells while exhibiting minimal toxicity to normal cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical) | 20 | >5 |

| MCF-7 (Breast) | 25 | >4 |

| HCT116 (Colon) | 15 | >6 |

The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, suggesting its potential as an anticancer agent.

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways. For instance, its antioxidant properties may involve the activation of Nrf2, a transcription factor that regulates the expression of antioxidant proteins. Additionally, its anti-inflammatory effects may result from the inhibition of NF-kB signaling pathways.

Q & A

Q. What are the common synthetic routes for preparing 2-(tert-Butoxy)-3-methoxytoluene, and what key reaction conditions must be controlled?

Synthesis typically involves nucleophilic substitution or protection/deprotection strategies. For example, tert-butoxy groups are introduced via alkylation of a phenolic oxygen using tert-butyl halides or via Mitsunobu reactions with di-tert-butyl dicarbonate. Key conditions include anhydrous environments, controlled temperatures (e.g., 0–25°C for sensitive intermediates), and catalysts like 4-dimethylaminopyridine (DMAP) . Solvent choice (e.g., dichloromethane or THF) and reaction time must be optimized to avoid byproducts such as over-alkylation or hydrolysis .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., tert-butoxy vs. methoxy groups) through chemical shifts and splitting patterns.

- Gas Chromatography (GC): Used for purity assessment (>98% as per industrial standards), with retention times compared to known standards .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .

Q. What are the recommended safety protocols and storage conditions for handling this compound in laboratory settings?

- Storage: Keep in a cool (<25°C), well-ventilated area, away from ignition sources. Use airtight containers to prevent moisture absorption or oxidation .

- Handling: Wear nitrile gloves, safety goggles, and lab coats. Use explosion-proof equipment due to flammability risks (flash point >100°C inferred from analogs) .

- Disposal: Follow local regulations for halogenated solvents; incineration with scrubbers is recommended for large quantities .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butoxy and methoxy substituents influence the compound's reactivity in nucleophilic substitution reactions?

The tert-butoxy group’s steric bulk reduces electrophilicity at adjacent positions, directing reactions to less hindered sites. Computational modeling (e.g., DFT calculations) can predict regioselectivity, while kinetic studies under varying temperatures quantify activation barriers. Methoxy’s electron-donating nature enhances aromatic ring reactivity in electrophilic substitutions, which can be contrasted with tert-butoxy’s steric dominance .

Q. What methodologies are effective for monitoring degradation products of this compound under prolonged storage?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC-UV/HRMS identify degradation products like demethylated analogs or oxidation derivatives. Regular re-analysis (every 3–6 months) and comparison with freshly synthesized batches are critical. Evidence suggests tert-butoxy ethers hydrolyze slowly in humid conditions, forming cresol derivatives .

Q. How can researchers resolve contradictions in reported synthetic yields when using different protecting group strategies for tert-butoxy-containing aromatics?

Systematic optimization of protecting groups (e.g., comparing tert-butyldimethylsilyl vs. tert-butoxycarbonyl) under identical conditions is essential. Controlled experiments should track variables like catalyst loading, solvent polarity, and reaction time. For example, tert-butyl groups may require longer reaction times due to steric hindrance, reducing yields if not accounted for .

Q. In what ways does this compound serve as a key intermediate in the synthesis of complex organic molecules?

The compound acts as a protected phenolic precursor in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Its tert-butoxy group facilitates selective deprotection under acidic conditions (e.g., TFA), enabling sequential functionalization. Applications include synthesizing fluorinated analogs (e.g., 4-(tert-Butoxy)-2-fluorotoluene) for PET imaging probes or boronic esters for Suzuki couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.